molecular formula C7H14N2O2 B1486336 Methyl 1,4-diazepane-1-carboxylate CAS No. 271243-23-3

Methyl 1,4-diazepane-1-carboxylate

Cat. No. B1486336
M. Wt: 158.2 g/mol
InChI Key: SKOUREWVKIVTEP-UHFFFAOYSA-N
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Description

“Methyl 1,4-diazepane-1-carboxylate” is a chemical compound with the molecular formula C7H14N2O2 . It is a derivative of 1,4-diazepine, a seven-membered heterocyclic compound with two nitrogen atoms .


Synthesis Analysis

The synthesis of “Methyl 1,4-diazepane-1-carboxylate” and its derivatives has been a subject of research. For instance, a practical synthesis of (S)-tert-butyl 3-methyl-1,4-diazepane-1-carboxylate, a key intermediate of Rho–kinase inhibitor K-115, has been established . The chiral 1,4-diazepane was constructed by intramolecular Fukuyama–Mitsunobu cyclization of a N-nosyl diamino alcohol .


Molecular Structure Analysis

The molecular structure of “Methyl 1,4-diazepane-1-carboxylate” can be analyzed using various spectroscopic techniques like nuclear magnetic resonance (NMR) and mass spectrometry.


Chemical Reactions Analysis

1,4-Diazepines, including “Methyl 1,4-diazepane-1-carboxylate”, are associated with a wide range of chemical reactions. Scientists have been actively involved in studying the synthesis and reactions of 1,4-diazepines .


Physical And Chemical Properties Analysis

“Methyl 1,4-diazepane-1-carboxylate” has a molecular weight of 158.19826 . More detailed physical and chemical properties such as melting point, boiling point, and density can be found in specialized chemical databases .

Safety And Hazards

Safety information for “Methyl 1,4-diazepane-1-carboxylate” indicates that it should be handled in a well-ventilated place. Suitable protective clothing should be worn and contact with skin and eyes should be avoided .

properties

IUPAC Name

methyl 1,4-diazepane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2O2/c1-11-7(10)9-5-2-3-8-4-6-9/h8H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKOUREWVKIVTEP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)N1CCCNCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 1,4-diazepane-1-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
31
Citations
N Gomi, A Kouketsu, T Ohgiya, K Shibuya - Synthesis, 2012 - thieme-connect.com
A practical synthesis of (S)-tert-butyl 3-methyl-1,4-diazepane-1-carboxylate has been established for supplying this key intermediate of Rho–kinase inhibitor K-115 in a multikilogram …
Number of citations: 11 www.thieme-connect.com
EMP Silva, PAMM Varandas… - … Synthetic Approaches to …, 2022 - Wiley Online Library
This chapter focus on the developments concerning the strategies used in the synthesis of 1,4‐diazepane derivatives reflecting selected relevant examples described in the literature …
Number of citations: 0 onlinelibrary.wiley.com
KM Naidu, S Srinivasarao, N Agnieszka, AK Ewa… - Bioorganic & medicinal …, 2016 - Elsevier
A series of thirty eight novel 3-(4-((substituted-1H-1,2,3-triazol-4-yl)methyl)piperazin-1-yl/1,4-diazepan-1-yl)benzo[d]isoxazole and 1-(4-(benzo[d]isoxazol-3-yl)piperazin-1-yl/1,4-…
Number of citations: 74 www.sciencedirect.com
HK Zhang, JB Eaton, A Fedolak, H Gunosewoyo… - European journal of …, 2016 - Elsevier
We previously reported the cyclopropylpyridine and isoxazolylpyridine ether scaffolds to be versatile building blocks for creating potent α4β2 nicotinic acetylcholine receptor (nAChR) …
Number of citations: 17 www.sciencedirect.com
CJ O'Donnell, L Peng, BT O'Neill, EP Arnold… - Bioorganic & medicinal …, 2009 - Elsevier
The synthesis and SAR studies about the bicyclic amine, carbamate linker and aromatic ring of a 1,4-diazabicyclo[3.2.2]nonane phenyl carbamate series of α7 nAChR agonists is …
Number of citations: 16 www.sciencedirect.com
J Kilian, M Ozenil, M Millard, D Fürtös… - Pharmaceuticals, 2022 - mdpi.com
Due to their important role in mediating a broad range of physiological functions, muscarinic acetylcholine receptors (mAChRs) have been a promising target for therapeutic and …
Number of citations: 4 www.mdpi.com
T Ghoshal, TM Patel - Journal of the Iranian Chemical Society, 2021 - Springer
In this work, we have developed an electrochemical method to prepare 2-aminobenzoxazole by using acetic acid as an electrolyte. The key benefits of this method are being cleaner …
Number of citations: 2 link.springer.com
J Marco-Contelles - Synthesis, 2023 - thieme-connect.com
Herein it is summarized and critically discussed the different methods reported in the current literature and patents for the synthesis of 3-nitrooxypropanol (3-NOP). Among the small …
Number of citations: 2 www.thieme-connect.com
T Arita, M Asano, K Kubota, Y Domon… - Bioorganic & Medicinal …, 2020 - Elsevier
We identified (5′S)-10′-fluoro-6′-methyl-5′,6′-dihydro-3′H-spiro[cyclopropane-1,4′-[2,6]diaza[2,5]methano[2,6]benzodiazonin]-7′(1′H)-one, 22b (DS34942424) with a …
Number of citations: 6 www.sciencedirect.com
X Wu, X Yang, Q Liang, X Xue, J Huang, J Wang… - European Journal of …, 2021 - Elsevier
Glaucoma is the third leading cause of blindness and impairment of vision worldwide, after refractive errors and cataracts. According to the survey, the number of people with glaucoma …
Number of citations: 9 www.sciencedirect.com

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